(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
The compound "(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate" is a chiral small molecule featuring:
- A piperazine core with a tert-butyl carbamate group and a cyanomethyl substituent.
- A 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl moiety linked to the piperazine.
- A (S)-1-methylpyrrolidin-2-yl methoxy group at the pyridopyrimidine ring.
- Two stereogenic centers (S-configuration at both positions).
Properties
Molecular Formula |
C24H37N7O3 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H37N7O3/c1-24(2,3)34-23(32)31-13-12-30(15-17(31)7-9-25)21-19-8-10-26-14-20(19)27-22(28-21)33-16-18-6-5-11-29(18)4/h17-18,26H,5-8,10-16H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
VOUMLPCTQZFHQE-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCNC3)OC[C@@H]4CCCN4C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCNC3)OCC4CCCN4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions.
Attachment of the tert-butyl ester group: This can be done using esterification reactions under acidic or basic conditions.
Incorporation of the cyanomethyl group: This step may involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The synthesis of 12a involves a multi-step sequence focusing on functional group transformations and stereochemical control (Scheme 4 in ):
Reaction Steps:
-
Buchwald Coupling for Prolinol Side Chain :
The C2 position is functionalized via Buchwald-Hartwig coupling with (S)-prolinol under RuPhos/Pd catalysis, yielding a chiral pyrrolidine-methoxy substituent . -
Deprotection and Naphthyl Installation :
Hydrogenolysis removes the benzyl group, followed by Buchwald amination with 1-bromonaphthalene to introduce the naphthyl moiety . -
Triflate Formation and Piperazine Installation :
Deprotection with ethane thiol/NaH generates a reactive intermediate, which is converted to a triflate. A subsequent SNAr reaction with 2-(piperazin-2-yl)acetonitrile installs the cyanomethyl-substituted piperazine . -
Acrylamide Warhead Attachment :
Reaction with acryloyl anhydride introduces the electrophilic acrylamide group, followed by chiral separation (SCF chromatography) to isolate the active S-diastereomer 12a .
Key Synthetic Data:
| Step | Reaction Type | Key Reagents/Conditions | Yield/Selectivity |
|---|---|---|---|
| 1 | SNAr | NaOMe, MeOH | High regioselectivity |
| 2 | Buchwald | RuPhos, Pd₂dba₃ | >80% yield |
| 4 | SNAr | 2-(Piperazin-2-yl)acetonitrile | Diastereomeric separation required |
| 5 | Acylation | Acryloyl anhydride | 95% purity post-SCF |
Reactivity with Glutathione (GSH)
12a exhibits moderate electrophilic reactivity due to its acrylamide warhead, critical for covalent binding to KRAS G12C :
GSH Reactivity Data:
| Compound | GSH t₁/₂ (h) | Cell IC₅₀ (nM) |
|---|---|---|
| 7 | 17 | 5,600 |
| 12a | 4 | 14 |
| 12b | 1 | 1,020 |
-
12a ’s cyanomethyl group reduces GSH reactivity compared to 12b , balancing covalent binding efficiency and metabolic stability .
-
GST-mediated conjugation further accelerates GSH adduct formation, contributing to hepatic clearance .
Role of the Cyanomethyl Substituent
The cyanomethyl group in 12a displaces a structurally critical water molecule in the KRAS G12C binding pocket (Figure 3 in ):
Structural Interactions:
-
Displacement of Gly10-Bound Water :
The cyanomethyl group forms a hydrogen bond (3.3 Å) with Gly10’s backbone NH, eliminating a water-mediated interaction observed in earlier analogues (e.g., 7 ) . -
Conformational Change in Thr58 :
Thr58’s χ₁ angle shifts from 65° (7 ) to −53° (12a ), enhancing hydrophobic contacts .
Impact on Potency:
| Compound | NCI-H358 IC₅₀ (nM) | Potency vs 7 |
|---|---|---|
| 7 | 5,600 | 1× |
| 12a | 14 | 400× |
Metabolic Stability and Modifications
12a undergoes oxidative metabolism and GST-mediated GSH conjugation:
Metabolic Pathways:
-
Oxidation :
-
GSH Conjugation :
Stability Data:
| Parameter | 12a Value |
|---|---|
| Hepatocyte ER (%) | 90 |
| Plasma Protein Binding (%) | 95 |
| FaSSIF Solubility (μg/mL) | 800 |
Optimization to MRTX849
Replacing the acrylamide with a 2-fluoroacrylamide in MRTX849 (derived from 12a ) improves metabolic stability:
| Parameter | 12a | MRTX849 |
|---|---|---|
| GSH t₁/₂ (h) | 4 | >50 |
| Whole Blood Stability t₁/₂ (h) | N/A | >50 |
| Bioavailability (%) | 13.9 | 26–63 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: C₁₁H₁₈N₂O₂. It features a tert-butyl group, a cyanomethyl group, and a piperazine ring, which contribute to its unique properties and biological activities. The presence of multiple functional groups allows for diverse interactions within biological systems.
Structural Formula
Drug Design
This compound is of particular interest in drug design due to its structural complexity. The presence of the piperazine moiety is often associated with various pharmacological activities. Piperazine derivatives are known to exhibit a wide range of biological activities including anti-anxiety, anti-depressant, and anti-inflammatory effects.
Research indicates that compounds with similar structures have shown potential as inhibitors of certain enzymes or receptors. For instance:
- Anticancer Activity : Some derivatives of pyrido[3,4-d]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. The specific substitution patterns in this compound may enhance its efficacy against tumor growth.
- Neuropharmacology : The incorporation of a methylpyrrolidine unit suggests potential activity on neurotransmitter systems, possibly affecting serotonin or dopamine pathways.
Therapeutic Uses
Given its structural components, (S)-tert-butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate could be explored for:
- Antidepressant Medications : The piperazine structure is commonly found in antidepressants; thus, this compound may have similar effects.
- CNS Disorders : Its potential interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety or schizophrenia.
Table 1: Summary of Related Compounds and Their Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Pyrido[3,4-d]pyrimidine Derivative | Anticancer | |
| Piperazine Analog | Neurotransmitter Modulation | |
| Methylpyrrolidine-Based Compound | Antidepressant |
Case Study Insights
- Anticancer Efficacy : A study on pyrido[3,4-d]pyrimidine derivatives indicated significant inhibition of cancer cell proliferation in vitro. Modifications similar to those in (S)-tert-butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate could enhance this effect.
- Neuropharmacological Studies : Research has shown that piperazine derivatives can modulate serotonin receptors effectively. This suggests that (S)-tert-butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate might also possess similar properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Substituents
The compound’s complexity necessitates comparison with structurally related molecules:
Pyrrolidine Derivatives
- Example: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (). Similarities: Both contain chiral pyrrolidine/pyrrolidinyl groups and tert-butyl substituents. Differences: The target compound integrates a pyridopyrimidine-piperazine scaffold, whereas the pyrrolidine derivative lacks aromatic heterocycles and has ester/cyano groups.
Pyridopyrimidine-Based Compounds
- Example : Kinase inhibitors like imatinib analogs.
- Similarities : Shared pyridopyrimidine core, often used in ATP-binding site targeting.
- Differences : The target compound’s methoxy-pyrrolidinyl side chain and piperazine-carbamate groups distinguish it from simpler kinase inhibitors.
Piperazine-Containing Drugs
- Example : Antipsychotics (e.g., aripiprazole).
- Similarities : Piperazine backbone, which enhances solubility and bioavailability.
- Differences : The target compound’s pyridopyrimidine and chiral substituents confer unique steric and electronic properties.
Quantitative Structural Similarity Analysis
Using graph-based comparison methods (), the Tanimoto coefficient (Tc) can quantify structural overlap. For example:
Note: Tc values are illustrative; exact calculations require cheminformatics tools ().
Physicochemical and Pharmacokinetic Comparison
Key Properties
The target compound’s higher logP and molecular weight may impact solubility and membrane permeability compared to simpler analogs.
Bioactivity Potential
While direct data on the target compound’s activity is unavailable, structural analogs suggest:
Biological Activity
(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₃₁N₅O₄
- Molecular Weight : 357.47 g/mol
- CAS Number : Not specifically listed; related compounds can be referenced for structural insights.
Research indicates that compounds similar to (S)-tert-butyl derivatives often interact with various biological targets such as receptors and enzymes. The presence of the piperazine and pyrimidine moieties suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer activity. For instance:
- In vitro studies showed that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Specific IC50 values have been reported in the range of 10-30 µM depending on the cell line used .
Neuropharmacological Effects
The piperazine structure is known for its neuroactivity. Compounds featuring this scaffold have been studied for their effects on:
- Serotonin and dopamine receptors , suggesting potential applications in treating mood disorders and schizophrenia .
Case Studies
- In Vivo Studies : A study on similar pyrimidine derivatives demonstrated a reduction in tumor size in xenograft models when administered at doses of 50 mg/kg body weight . The mechanism was attributed to the inhibition of angiogenesis.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases, showing a significant decrease in neuronal apoptosis .
Data Tables
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate ratios from 8:1 to 4:1) to isolate the target compound and minimize impurities .
- Optimize reaction parameters: Test temperatures (e.g., 20°C vs. ice-cooled conditions) and solvent systems (e.g., ionic liquids) to enhance regioselectivity .
- Monitor reaction progress via HPLC or TLC for real-time purity assessment, referencing methods for structurally similar piperazine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
Methodological Answer:
- Combine X-ray crystallography (for absolute configuration determination) with NMR (e.g., NOESY for spatial proximity analysis) and polarimetry to confirm enantiomeric purity .
- Validate chiral centers using HPLC with chiral stationary phases , as demonstrated in studies of tert-butyl-protected piperazine analogs .
Q. How can solubility and stability be evaluated under experimental conditions?
Methodological Answer:
- Conduct pH-dependent solubility assays in buffered solutions (pH 1–12) and measure log S values using shake-flask methods .
- Perform accelerated stability studies under oxidative (H2O2), thermal (40–60°C), and photolytic conditions to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and identify nucleophilic/electrophilic sites .
- Perform molecular docking simulations with target proteins (e.g., kinases) to prioritize synthetic analogs with predicted binding affinities .
- Validate predictions using COMSOL Multiphysics for reaction process optimization and kinetic modeling .
Q. What experimental designs are suitable for resolving contradictions in biological activity data among structural analogs?
Methodological Answer:
- Apply factorial design to systematically vary substituents (e.g., tert-butyl vs. pyrimidine groups) and assess their impact on activity .
- Use comparative molecular field analysis (CoMFA) to correlate 3D structural features with pharmacological outcomes, as done for pyrrolo[3,4-c]pyridine derivatives .
- Re-test analogs under standardized assay conditions (e.g., fixed ATP concentrations in kinase inhibition assays) to isolate stereochemical effects .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
Methodological Answer:
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with putative targets .
- Use metabolomic profiling (LC-MS/MS) to track downstream metabolite changes in cell-based assays, referencing methodologies for pyrido[3,4-d]pyrimidine analogs .
- Integrate CRISPR-Cas9 gene editing to validate target engagement by knocking out candidate receptors .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches address variability in synthetic or pharmacological datasets?
Methodological Answer:
Q. How should researchers link experimental findings to theoretical frameworks in drug design?
Methodological Answer:
- Align results with QSAR models to rationalize activity trends based on lipophilicity (log P) or topological polar surface area (TPSA) .
- Reference Hofstede’s conceptual framework for methodological rigor, ensuring hypotheses are grounded in established biochemical theories (e.g., lock-and-key vs. induced-fit binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
